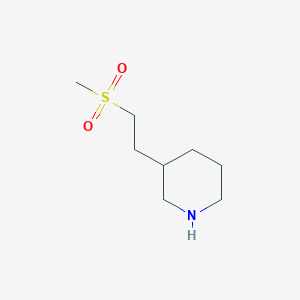
3-(2-Methanesulfonylethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methanesulfonylethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 2-methanesulfonylethyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide to produce piperidine.
Cyclization of Amino Alcohols: Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl₂) to form the piperidine ring.
Multicomponent Reactions: A one-pot synthesis involving β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by trimethylsilyl iodide (TMSI) in methanol can also be used to produce highly functionalized piperidines.
Industrial Production Methods:
Hydrogenation Process: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Continuous Flow Reactions: Continuous flow reactions involving Grignard reagents and bromoimines can be scaled up for industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives with reduced functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methanesulfonylethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methanesulfonylethyl)piperidine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Uniqueness:
Functional Group: The presence of the 2-methanesulfonylethyl group distinguishes 3-(2-Methanesulfonylethyl)piperidine from other piperidine derivatives.
Biological Activity: Its unique substitution pattern may confer distinct biological activities compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C8H17NO2S |
|---|---|
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
3-(2-methylsulfonylethyl)piperidine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
WDOWKOUEQQUIPO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




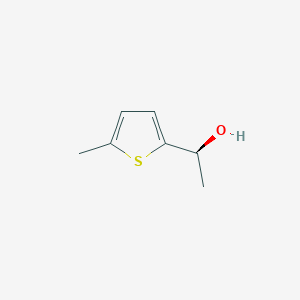
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
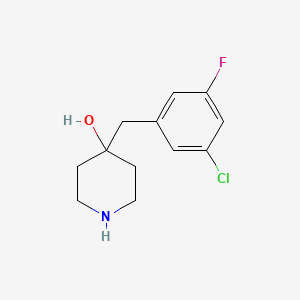
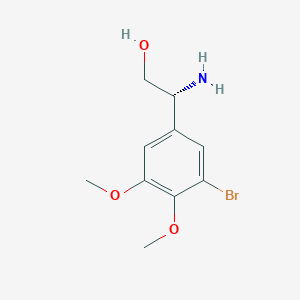
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
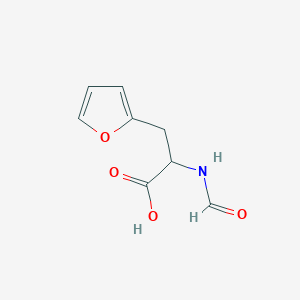
![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)

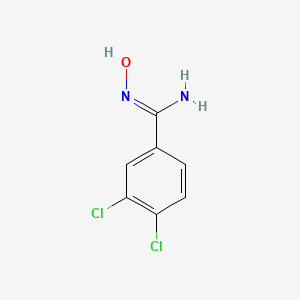

![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)

